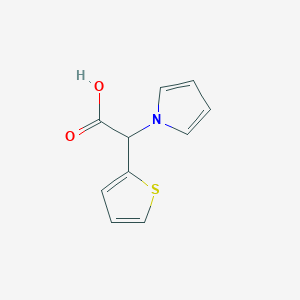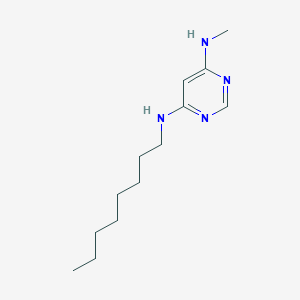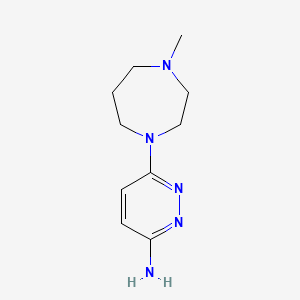
6-Cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Overview
Description
6-Cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Applications
6-Cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid and its derivatives have been explored for their potential in antimicrobial activities. For instance, compounds synthesized from related structures have been evaluated for antifungal and antibacterial properties, indicating the significance of this compound in developing new antimicrobial agents. Such studies highlight the compound's role in the synthesis of fluoroquinolone-based 4-thiazolidinones, which are pivotal in medicinal chemistry research for their antimicrobial efficacy (Patel & Patel, 2010).
Building Blocks in Heterocyclic Syntheses
This compound has also found utility as a building block in heterocyclic syntheses. The synthesis processes involving enaminones with malononitrile, leading to novel routes to dihydropyridazine-4-carboxylic acids, underscore the compound's versatility in organic synthesis. These methodologies open avenues for creating structurally diverse molecules with potential pharmacological activities (Alnajjar et al., 2008).
Antibacterial Agent Synthesis
Derivatives of this compound have been synthesized as part of the structural framework for potent antibacterial agents. The exploration of substituents and modifications on this core structure aims at enhancing antibacterial activity, showcasing the compound's critical role in the development of new antibacterial drugs (Miyamoto et al., 1987).
Novel Synthetic Routes and Applications
Research has delved into innovative synthetic routes utilizing this compound for generating diverse molecular architectures. These studies not only enrich the synthetic methodologies in organic chemistry but also contribute to the broader understanding of molecular interactions and reactivity patterns, which are fundamental in drug design and discovery processes. The efficiency and versatility of these synthetic routes facilitate the exploration of new compounds with potential biological activities (Garve et al., 2016).
Properties
IUPAC Name |
3-cyclopropyl-6-oxo-1H-pyridazine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-7-5(8(12)13)3-6(9-10-7)4-1-2-4/h3-4H,1-2H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKMXRVAAKJWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=O)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine](/img/structure/B1475488.png)

![1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475490.png)





![2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine](/img/structure/B1475500.png)
amine](/img/structure/B1475503.png)



